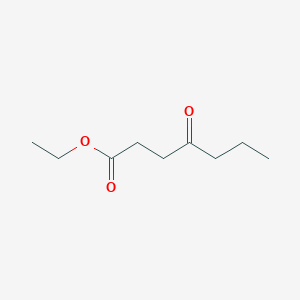

Ethyl 4-oxoheptanoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-8(10)6-7-9(11)12-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHFASAMWCNVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483444 | |

| Record name | ethyl 4-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14369-94-9 | |

| Record name | ethyl 4-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-oxoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-oxoheptanoate CAS number and properties

An In-depth Technical Guide to Ethyl 4-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, safety and handling information, and a detailed, generalized experimental protocol for its synthesis and purification.

Chemical Identification

-

Chemical Name: this compound

-

CAS Number: 14369-94-9[1]

-

Molecular Formula: C₉H₁₆O₃[1]

-

Synonyms: 4-Oxoheptanoic acid ethyl ester, Heptanoic acid, 4-oxo-, ethyl ester[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It should be noted that while some experimental data is available, many physical properties are computationally predicted.

| Property | Value | Source Type | Reference |

| Molecular Weight | 172.22 g/mol | Computed | [1] |

| Boiling Point | Not experimentally determined | - | |

| Melting Point | Not experimentally determined | - | |

| Density | Not experimentally determined | - | |

| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water. | Inferred | |

| XLogP3-AA (LogP) | 0.9 | Computed | [1] |

Safety and Handling

This compound is classified as a hazardous substance. The following table outlines the GHS hazard statements and precautionary measures.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, oral | Warning | H302: Harmful if swallowed | |

| Skin corrosion/irritation | Warning | H315: Causes skin irritation | |

| Serious eye damage/eye irritation | Warning | H319: Causes serious eye irritation | |

| Specific target organ toxicity, single exposure | Warning | H335: May cause respiratory irritation |

Precautionary Measures:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.

-

Response: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container in accordance with local regulations.

Experimental Protocols

Generalized Synthesis via Acylation of an Enolate

This procedure is adapted from established methods for the synthesis of similar keto-esters.

Materials:

-

A suitable precursor (e.g., a hexanoyl derivative)

-

A suitable ethylating agent (e.g., ethyl carbonate)

-

A strong base (e.g., sodium hydride in mineral oil)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Acetic acid (for quenching)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: All glassware should be thoroughly dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon). The reaction is to be carried out in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Base Preparation: Sodium hydride (as a 60% dispersion in mineral oil) is washed with anhydrous hexane (B92381) under an inert atmosphere to remove the mineral oil. The hexane is carefully decanted, and the remaining sodium hydride is suspended in anhydrous diethyl ether.

-

Enolate Formation: The precursor molecule, dissolved in anhydrous diethyl ether, is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a period to allow for the complete formation of the enolate.

-

Acylation: The ethylating agent (e.g., ethyl carbonate) is added dropwise to the enolate solution. The reaction mixture is then gently refluxed for several hours, with the progress of the reaction being monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of acetic acid until the evolution of gas ceases.

-

Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by either vacuum distillation or column chromatography.

Option A: Vacuum Distillation

-

Apparatus Setup: A vacuum distillation apparatus is assembled.

-

Distillation: The crude product is heated under vacuum. Fractions are collected at the appropriate boiling point range for this compound.

Option B: Column Chromatography

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typically used. A gradient elution, starting with a low percentage of the polar solvent and gradually increasing its concentration, often provides the best separation.

-

Procedure:

-

The silica gel is packed into a chromatography column as a slurry in the initial, least polar mobile phase.

-

The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.

-

The column is eluted with the mobile phase, and fractions are collected.

-

The collected fractions are analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

-

Visualized Workflow

Caption: Generalized workflow for the synthesis and purification of this compound.

References

Ethyl 4-oxoheptanoate synonyms and alternative names.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-oxoheptanoate, including its nomenclature, physicochemical properties, and relevant experimental methodologies. The information is intended to support research and development activities in the fields of chemistry and life sciences.

Nomenclature: Synonyms and Alternative Names

This compound is known by several alternative names and identifiers in chemical literature and databases. A structured compilation of these is provided below for easy reference.

| Type | Name / Identifier |

| IUPAC Name | This compound |

| Synonyms | 4-Ketoenanthic acid ethyl ester |

| 4-oxo-heptanoic acid ethyl ester | |

| ethyl hexan-3-onecarboxylate | |

| 3-oxo-hexanecarboxylic acid ethyl ester | |

| CAS Number | 14369-94-9 |

| PubChem CID | 12271529 |

| Molecular Formula | C₉H₁₆O₃ |

| InChI Key | UEHFASAMWCNVSV-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 172.22 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | Assumed |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| ¹H NMR Spectroscopy | Predicted and experimental data available | PubChem[1] |

| ¹³C NMR Spectroscopy | Predicted and experimental data available | PubChem[1] |

| Mass Spectrometry | GC-MS data available | PubChem[1] |

| IR Spectroscopy | FTIR data available | PubChem[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established methods for similar β-keto esters.

3.1. Synthesis of this compound via Acylation of Ethyl Acetoacetate (B1235776)

This method involves the acylation of the enolate of ethyl acetoacetate with an appropriate acyl chloride, followed by hydrolysis and decarboxylation.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt) or other suitable base

-

Butyryl chloride (butanoyl chloride)

-

Anhydrous ethanol

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), 2 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring at room temperature.

-

Acylation: After the formation of the enolate, cool the reaction mixture to 0 °C in an ice bath. Add butyryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

3.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of esters and ketones (e.g., HP-5ms, DB-5ms).

GC Conditions (suggested):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

MS Conditions (suggested):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a concentration of approximately 1 mg/mL.

3.3. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: Dissolve 20-50 mg of the sample in approximately 0.6 mL of CDCl₃ with TMS.

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Expected ¹H NMR signals (in CDCl₃):

-

Triplet corresponding to the methyl protons of the ethyl ester group.

-

Quartet corresponding to the methylene (B1212753) protons of the ethyl ester group.

-

Multiplets corresponding to the methylene protons of the heptanoate (B1214049) chain.

-

Triplet corresponding to the terminal methyl protons of the heptanoate chain.

Expected ¹³C NMR signals (in CDCl₃):

-

Signals for the carbonyl carbons of the ketone and ester groups.

-

Signal for the O-CH₂ carbon of the ethyl ester.

-

Signals for the methylene carbons of the heptanoate chain.

-

Signals for the methyl carbons of the ethyl ester and the heptanoate chain.

Biological Context: Potential Role as a Quorum Sensing Inhibitor

While specific biological activities of this compound are not extensively documented, β-keto esters as a class of compounds have been investigated for their potential to interfere with bacterial communication, a process known as quorum sensing (QS).[2][3][4] In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. These AHLs bind to and activate LuxR-type transcriptional regulators, leading to the expression of genes involved in virulence and biofilm formation.[2]

Due to their structural similarity to the acyl portion of AHLs, it is hypothesized that β-keto esters like this compound could act as competitive inhibitors, binding to the LuxR-type receptors without activating them, thereby disrupting QS-mediated gene expression.[1][2]

Below is a diagram illustrating the proposed mechanism of quorum sensing inhibition by a generic β-keto ester.

Caption: Proposed mechanism of quorum sensing inhibition by β-keto esters.

References

Spectral Data Analysis of Ethyl 4-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 4-oxoheptanoate. Due to the limited availability of public experimental spectra, this guide utilizes predicted data to facilitate structural analysis and characterization. The information is presented in a structured format to serve as a valuable reference for researchers in organic chemistry, quality control, and drug development.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals for each unique proton environment in the molecule. The data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below.

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | 1.25 | triplet | 7.1 | 3H |

| b | 4.12 | quartet | 7.1 | 2H |

| c | 2.55 | triplet | 7.0 | 2H |

| d | 2.77 | triplet | 7.0 | 2H |

| e | 2.44 | triplet | 7.3 | 2H |

| f | 1.60 | sextet | 7.4 | 2H |

| g | 0.92 | triplet | 7.4 | 3H |

Note: This data is predicted and may vary from experimental values.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound provides insights into the carbon framework of the molecule. The table below lists the predicted chemical shifts for each carbon atom.

| Atom Label | Predicted Chemical Shift (δ, ppm) |

| 1 | 172.9 |

| 2 | 60.5 |

| 3 | 14.2 |

| 4 | 35.8 |

| 5 | 36.9 |

| 6 | 209.5 |

| 7 | 45.6 |

| 8 | 17.5 |

| 9 | 13.8 |

Note: This data is predicted and may vary from experimental values.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality NMR spectra. The following is a general methodology for the analysis of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).

-

Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter into the NMR tube.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent and perform a shimming procedure to optimize the magnetic field homogeneity.

-

Parameter Setup: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, proton decoupling is typically used.

-

Acquisition: Initiate the data acquisition process.

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify the peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom labeling for NMR assignments and a general workflow for NMR analysis.

Caption: Chemical structure of this compound with atom labeling for NMR assignments.

Caption: General workflow for NMR spectroscopy from sample preparation to final analysis.

An In-depth Technical Guide to the Physical Properties of Ethyl 4-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-oxoheptanoate, with a particular focus on its boiling point. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in synthetic chemistry and drug discovery, by consolidating key data and outlining relevant experimental considerations.

Core Physical and Chemical Data

This compound is a keto ester with the molecular formula C₉H₁₆O₃.[1][2] Its chemical structure consists of a heptane (B126788) backbone with a ketone group at the fourth carbon and an ethyl ester group at the terminus. This bifunctional nature makes it a versatile intermediate in organic synthesis.

Summary of Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [1][2] |

| Molecular Weight | 172.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14369-94-9 | [1] |

| Monoisotopic Mass | 172.109944368 Da | [1] |

| XlogP (predicted) | 0.9 | [1][2] |

| Computed Boiling Point | Not available | |

| Experimental Boiling Point | Not explicitly stated; distilled at 150-160 °C / 1.0-1.5 mmHg (oil bath temp.) | [3] |

Synthesis of this compound

The synthesis of γ-keto esters such as this compound can be achieved through various synthetic routes. A common and effective method is the conjugate addition of a Grignard reagent to an α,β-unsaturated ester, followed by an acid workup. Below is a representative experimental protocol for such a synthesis.

Experimental Protocol: Synthesis via Conjugate Addition

Objective: To synthesize this compound from ethyl crotonate and a propyl Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl crotonate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Copper(I) iodide (CuI)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Propylmagnesium Bromide (Grignard Reagent):

-

A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under an inert atmosphere and allowed to cool.

-

Magnesium turnings (1.2 equivalents) are placed in the flask.

-

A solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction.

-

Once the reaction begins, the remaining 1-bromopropane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Conjugate Addition:

-

In a separate three-neck flask under an inert atmosphere, a solution of ethyl crotonate (1.0 equivalent) in anhydrous THF is prepared and cooled to -20 °C.

-

A catalytic amount of copper(I) iodide (CuI) is added to the ethyl crotonate solution.

-

The previously prepared propylmagnesium bromide solution is added dropwise to the cooled ethyl crotonate solution, maintaining the temperature below -15 °C.

-

The reaction mixture is stirred at -20 °C for 2-3 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound is then purified by vacuum distillation.

-

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound as described in the protocol above.

References

Ethyl 4-oxoheptanoate entry in PubChem chemical database.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxoheptanoate, a keto-ester with the molecular formula C9H16O3, serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring both a ketone and an ester functional group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and a representative synthetic protocol for this compound, based on its entry in the PubChem chemical database (CID 12271529).

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, application in reactions, and analytical characterization.[1]

| Property | Value | Source |

| Molecular Formula | C9H16O3 | PubChem[1] |

| Molecular Weight | 172.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14369-94-9 | PubChem[1] |

| Canonical SMILES | CCCC(=O)CCC(=O)OCC | PubChem[1] |

| InChI | InChI=1S/C9H16O3/c1-3-5-8(10)6-7-9(11)12-4-2/h3-7H2,1-2H3 | PubChem[1] |

| InChIKey | UEHFASAMWCNVSV-UHFFFAOYSA-N | PubChem[1] |

Computed Properties

The following table details the computed physicochemical properties of this compound, which are valuable for predicting its behavior in various systems.

| Property | Value | Source |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 172.109944368 | PubChem[1] |

| Monoisotopic Mass | 172.109944368 | PubChem[1] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 152 | PubChem[1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The PubChem database indicates the availability of the following spectral information.

| Spectrum Type | Details | Source |

| ¹H NMR | Data available from Varian CFT-20 instrument. | PubChem[1] |

| ¹³C NMR | Data available. | PubChem[1] |

| Mass Spectrometry | GC-MS data available. | PubChem[1] |

| Infrared (IR) Spectroscopy | FTIR (neat, capillary cell) and vapor phase IR data available. | PubChem[1] |

Experimental Protocols

Representative Synthesis of this compound via Acetoacetic Ester Synthesis

This protocol describes a general procedure for the synthesis of γ-keto esters, adapted for the specific synthesis of this compound.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Propyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

5% aqueous sodium hydroxide (B78521) solution

-

6 M hydrochloric acid

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen). To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring.

-

Alkylation: After the addition is complete, add propyl bromide (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Work-up and Purification of the Intermediate: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the ethanol under reduced pressure. Extract the remaining aqueous residue with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the filtrate under reduced pressure to obtain the crude alkylated intermediate.

-

Hydrolysis (Saponification): Cool the reaction mixture to room temperature and add a 5% aqueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the ester.

-

Decarboxylation: After cooling, carefully acidify the reaction mixture with 6 M hydrochloric acid until the evolution of carbon dioxide ceases. This step should be performed in a well-ventilated fume hood.

-

Final Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation.

Biological Activity

Currently, there is no specific information available in the PubChem database regarding the biological activity or signaling pathways associated with this compound. This suggests that the compound may not have been extensively studied in a biological context, presenting a potential area for future research.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates a plausible synthetic workflow for this compound based on the acetoacetic ester synthesis.

Caption: A plausible synthetic workflow for this compound.

Logical Relationship of Physicochemical Properties

The following diagram illustrates the logical relationship between the structure of this compound and its key physicochemical properties.

Caption: Relationship between structure and key properties.

References

Unveiling the Genesis of Ethyl 4-oxoheptanoate: A Technical Deep Dive into its Discovery and Historical Synthesis

For Immediate Release

Aachen, Germany - In the annals of organic chemistry, the synthesis of novel molecules serves as a cornerstone for advancements in various scientific fields, including drug discovery and materials science. This technical guide delves into the discovery and historical synthesis of Ethyl 4-oxoheptanoate, a gamma-keto ester that has garnered interest for its potential applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational synthetic routes leading to this compound.

Early Synthesis: The Stetter Reaction Takes Center Stage

The first documented synthesis of this compound is attributed to the pioneering work of H. Stetter and his colleagues. While the exact date of its initial discovery remains elusive in the broader scientific literature, a seminal publication in 1973 in The Journal of Organic Chemistry provides a detailed account of its preparation. This work, focused on the synthesis of γ-dicarbonyl compounds, established the Stetter reaction as a viable and efficient method for the formation of this compound.

The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or a cyanide ion. In the case of this compound, the synthesis involves the reaction of propanal with ethyl acrylate (B77674).

Experimental Protocol: The Stetter Synthesis (1973)

The following protocol is based on the methodologies described in the historical literature:

Reaction Scheme:

Caption: Stetter reaction for the synthesis of this compound.

Procedure:

A mixture of propanal and ethyl acrylate is treated with a catalytic amount of a thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) in the presence of a base (e.g., triethylamine) in a suitable solvent such as dimethylformamide (DMF) or ethanol. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as distillation or column chromatography.

Quantitative Data from Historical Reports:

| Parameter | Value |

| Yield | 70-80% |

| Reaction Temperature | Room Temperature to 60 °C |

| Catalyst Loading | ~10 mol% |

Alternative Synthetic Strategies: The Michael Addition

While the Stetter reaction represents a key historical method, the underlying transformation, a Michael addition, can also be achieved through other catalytic systems. The base-catalyzed Michael addition of an aldehyde to an α,β-unsaturated ester is a fundamental reaction in organic synthesis and provides an alternative route to this compound.

Experimental Protocol: Base-Catalyzed Michael Addition

Reaction Scheme:

Caption: Michael addition for this compound synthesis.

Procedure:

To a solution of ethyl acrylate in a suitable solvent (e.g., ethanol), a catalytic amount of a base, such as sodium ethoxide, is added. Propanal is then added dropwise to the mixture at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction. The reaction is stirred until completion, as indicated by analytical monitoring. The workup involves neutralization of the base, followed by extraction and purification of the product.

Comparative Quantitative Data:

| Synthesis Method | Typical Yield | Reaction Conditions |

| Stetter Reaction | 70-80% | Mild, neutral or slightly basic |

| Base-Catalyzed Michael Addition | Variable (often lower than Stetter) | Basic |

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound, applicable to both the Stetter and Michael addition routes, is outlined below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The historical synthesis of this compound is intrinsically linked to the development and application of the Stetter reaction by Hermann Stetter and his research group in the early 1970s. This method provides a reliable and high-yielding route to this γ-keto ester. While alternative methods like the direct base-catalyzed Michael addition exist, the Stetter reaction remains a significant and historically important approach. Understanding these foundational synthetic pathways is crucial for modern chemists seeking to utilize or modify this versatile chemical building block in their research and development endeavors.

Commercial Availability and Synthetic Utility of Ethyl 4-oxoheptanoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and potential synthetic applications of Ethyl 4-oxoheptanoate (CAS No. 14369-94-9) for researchers, scientists, and professionals in the field of drug development. This document consolidates available data on suppliers, physicochemical characteristics, and provides representative experimental protocols for its synthesis and application in the construction of pharmaceutically relevant scaffolds.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers specializing in research and development quantities. The following table summarizes prominent suppliers for this compound. Researchers are advised to contact the suppliers directly for up-to-date pricing, availability, and detailed specifications.

| Supplier | Website | Notes |

| BLD Pharm | --INVALID-LINK-- | Lists this compound under CAS number 14369-94-9. |

| Parchem | --INVALID-LINK-- | Lists this compound and provides some synonyms and basic product information. |

| AK Scientific, Inc. | --INVALID-LINK-- | Provides specifications including a minimum purity of 95%.[1] |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented in the table below. This data is crucial for its appropriate handling, storage, and use in experimental design.

| Property | Value | Source |

| CAS Number | 14369-94-9 | PubChem[2] |

| Molecular Formula | C₉H₁₆O₃ | PubChem[2] |

| Molecular Weight | 172.22 g/mol | PubChem[2] |

| Appearance | Not explicitly stated, likely a liquid | Inferred |

| Purity | ≥ 95% | AK Scientific, Inc.[1] |

| Storage | Store in a cool, dry place. Sealed in dry, room temperature. | BLD Pharm |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | AK Scientific, Inc.[3] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501 | AK Scientific, Inc.[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not widely available in the public domain. However, based on established organic chemistry principles and literature on related β-keto esters, the following representative protocols are provided.[3][4]

Representative Synthesis of this compound

A plausible synthetic route to this compound is referenced in The Journal of Organic Chemistry, 1973, Vol. 38, p. 3436. While the full text is not publicly available, a general approach for the synthesis of β-keto esters often involves the Claisen condensation or acylation of an appropriate enolate. A conceptual workflow is outlined below.

Principle: The acylation of an organometallic reagent derived from a protected propionaldehyde (B47417) equivalent with ethyl malonyl chloride, followed by deprotection and decarboxylation, would yield the target molecule. A simplified, hypothetical one-pot acylation of a suitable enolate is presented here.

Materials:

-

Ethyl propionylacetate

-

1-Bromopropane

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Ethyl propionylacetate is added dropwise to the cooled sodium ethoxide solution to form the corresponding enolate.

-

1-Bromopropane is then added to the reaction mixture, which is subsequently heated to reflux to facilitate the alkylation reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation to yield this compound.

Disclaimer: This is a generalized protocol and may require optimization for yield and purity.

Application in Heterocyclic Synthesis: The Hantzsch Pyridine (B92270) Synthesis

β-Keto esters such as this compound are valuable precursors for the synthesis of a wide range of heterocyclic compounds, which form the core of many pharmaceutical agents.[5][6][7][8][9] The Hantzsch pyridine synthesis is a classic multi-component reaction that can utilize β-keto esters to produce substituted dihydropyridines, which can then be oxidized to pyridines.[5][6][7][8][9]

Principle: The reaction involves the condensation of an aldehyde, a β-keto ester (in this case, this compound), and a nitrogen source (e.g., ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine (B1217469), which can be subsequently aromatized.[9]

Materials:

-

This compound

-

Formaldehyde (or another suitable aldehyde)

-

Ammonium acetate (B1210297)

-

Ethanol

-

Oxidizing agent (e.g., ferric chloride or manganese dioxide)

Procedure:

-

In a round-bottom flask, this compound (2 equivalents), an aldehyde (1 equivalent, e.g., formaldehyde), and ammonium acetate (1 equivalent) are dissolved in ethanol.

-

The mixture is heated to reflux and the reaction is monitored by TLC.

-

Once the formation of the dihydropyridine intermediate is complete, the reaction mixture is cooled.

-

An oxidizing agent is added to the mixture to facilitate the aromatization to the corresponding pyridine derivative.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted pyridine.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H16O3 | CID 12271529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

An In-depth Technical Guide to Ethyl 4-oxoheptanoate

This technical guide provides comprehensive information on the molecular properties of Ethyl 4-oxoheptanoate, a keto ester of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its key physicochemical data, a representative synthetic protocol, and a visual workflow of the synthesis process.

Physicochemical Properties of this compound

This compound is an organic compound classified as a keto ester. The following table summarizes its fundamental molecular properties.

| Property | Value |

| Molecular Formula | C9H16O3[1][2][3] |

| Molecular Weight | 172.22 g/mol [1][2][4] |

| Monoisotopic Mass | 172.10994 Da[1][3] |

| IUPAC Name | This compound[1] |

| CAS Number | 14369-94-9[1] |

Experimental Protocol: Synthesis of a Related Keto Ester

While specific, detailed synthetic routes for this compound are not extensively published, a general and widely applicable method for synthesizing related keto esters, such as Ethyl 7-aryl-7-oxoheptanoates, involves a multi-step process. This often includes the formation of a monoester from a dicarboxylic acid, conversion to an acyl chloride, and subsequent Friedel-Crafts acylation. The following protocol is a representative example adapted from the synthesis of a structurally similar compound.[5]

Stage 1: Synthesis of Monoethyl Pimelate (B1236862)

This initial stage involves the selective mono-esterification of a dicarboxylic acid, in this case, pimelic acid.

-

Principle: By reacting pimelic acid with a controlled amount of ethanol (B145695) under acidic catalysis, a mixture containing the desired mono-ester is produced, which can then be isolated.[5]

-

Methodology:

-

Combine pimelic acid (1 equivalent) with anhydrous ethanol (1.2 equivalents) in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize and remove unreacted acid and the catalyst. The organic layer is then dried and concentrated to yield the mono-ester.[5]

-

Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

The monoester is then converted into a more reactive acyl chloride.

-

Principle: The carboxylic acid group of the monoester is converted to an acyl chloride using a chlorinating agent like thionyl chloride, making it suitable for the subsequent acylation step.[5]

-

Methodology:

-

Dissolve the monoethyl pimelate from Stage 1 in an appropriate anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath and slowly add thionyl chloride (1.5 equivalents).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction for the disappearance of the starting material, for instance, by IR spectroscopy (observing the disappearance of the broad O-H stretch).

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude acyl chloride.[5]

-

Stage 3: Friedel-Crafts Acylation to Yield the Final Product

The final stage involves the formation of the keto ester via a Friedel-Crafts acylation reaction.

-

Principle: The synthesized acyl chloride is used to acylate an aromatic ring (in this example, fluorobenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the aryl ketone.[5]

-

Methodology:

-

Prepare a suspension of anhydrous aluminum chloride (1.1 equivalents) in an excess of the aromatic substrate (e.g., fluorobenzene) at 0 °C.

-

Slowly add a solution of the Ethyl 7-chloro-7-oxoheptanoate from Stage 2.

-

Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 2-4 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, perform aqueous extractions, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation to yield the final keto ester.[5]

-

Synthetic Workflow Visualization

The following diagram illustrates the general three-stage workflow for the synthesis of a keto ester via Friedel-Crafts acylation.

Caption: A general workflow for the synthesis of a keto ester.

References

Methodological & Application

Application Notes: Synthesis of Substituted Pyridines Using Ethyl 4-Oxoheptanoate

Introduction

Substituted pyridines are fundamental heterocyclic motifs that form the core of numerous pharmaceuticals, agrochemicals, and materials.[1] Their unique chemical properties and biological activities make them a prime target for organic synthesis.[1] A versatile and efficient method for constructing the pyridine (B92270) ring is the Hantzsch pyridine synthesis, a multicomponent reaction that typically involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester.[1][2][3][4] This reaction and its modern variations offer a powerful tool for creating diverse pyridine derivatives.[4]

This application note details a protocol for the synthesis of a substituted dihydropyridine (B1217469), a direct precursor to pyridines, utilizing ethyl 4-oxoheptanoate. While the classical Hantzsch synthesis specifies a β-ketoester[5], this protocol adapts the methodology for a γ-ketoester like this compound, expanding the scope of accessible pyridine scaffolds. The resulting dihydropyridine can be readily oxidized to the corresponding aromatic pyridine derivative.[4]

Principle of the Reaction

The synthesis is based on a modified Hantzsch reaction, a one-pot, three-component condensation.[3][4] The reaction involves an aldehyde, this compound, and an ammonia source (e.g., ammonium (B1175870) acetate). The mechanism proceeds through the initial formation of an enamine from the ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine (B1200194) (DHP) ring. A subsequent oxidation step is required to achieve the final aromatic pyridine product.[4][5]

Experimental Protocol

Materials and Reagents

-

This compound (≥95%)

-

Benzaldehyde (B42025) (≥99%)

-

Ammonium Acetate (B1210297) (≥98%)

-

Ethanol (B145695), Anhydrous

-

Magnesium Sulfate (B86663) (MgSO₄), Anhydrous

-

Silica (B1680970) Gel (for column chromatography)

-

Hexane (B92381) (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring plate and magnetic stir bar

-

Rotary evaporator

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

This compound may cause skin and eye irritation.[6] Handle with care.

Procedure: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate Analog

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq).

-

Solvent Addition: Add anhydrous ethanol (30 mL) to the flask.

-

Reaction: Stir the mixture at reflux (approximately 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 hexane:ethyl acetate eluent. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (50 mL).

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product is the dihydropyridine analog, which can then be subjected to an oxidation step (e.g., using ceric ammonium nitrate (B79036) or nitric acid) in a subsequent procedure to yield the final pyridine.

Data Presentation

Table 1: Reagent Stoichiometry (Hypothetical)

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

|---|---|---|---|---|---|

| This compound | C₉H₁₆O₃ | 172.22 | 2.0 | 20 | 3.44 g |

| Benzaldehyde | C₇H₆O | 106.12 | 1.0 | 10 | 1.06 g (1.02 mL) |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 1.2 | 12 | 0.93 g |

| Ethanol | C₂H₅OH | 46.07 | - | - | 30 mL |

Table 2: Reaction Parameters and Expected Outcome (Hypothetical)

| Parameter | Value |

|---|---|

| Temperature | 78°C (Reflux) |

| Solvent | Ethanol |

| Reaction Time | 4-6 hours |

| Product | Ethyl 2,6-bis(2-carboxyethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Appearance | Yellowish solid |

| Expected Yield | 75-85% |

| Melting Point | 155-160°C |

Table 3: Spectroscopic Data for the Dihydropyridine Product (Hypothetical)

| Technique | Expected Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.35 (m, 5H, Ar-H), 5.50 (s, 1H, NH), 4.95 (s, 1H, CH-Ar), 4.10 (q, 4H, OCH₂), 2.50 (t, 4H, CH₂), 2.30 (t, 4H, CH₂), 1.20 (t, 6H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.5 (C=O), 147.0 (C-Ar), 144.0 (C), 128.0 (Ar-C), 126.0 (Ar-C), 104.0 (C), 60.0 (OCH₂), 39.0 (CH), 35.0 (CH₂), 28.0 (CH₂), 14.0 (CH₃) |

| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₂₅H₃₃NO₆: 444.23, found 444.25 |

Visualizations

Caption: Figure 1. Simplified Hantzsch-type Reaction Pathway.

Caption: Figure 2. Experimental Workflow for Pyridine Synthesis.

References

Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 4-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine (B92270) synthesis, first described by Arthur Hantzsch in 1881, is a robust and versatile multi-component reaction for the synthesis of 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[1][2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][3] The resulting 1,4-dihydropyridine (B1200194) core is a privileged scaffold in medicinal chemistry, most notably found in a class of drugs acting as calcium channel blockers for the treatment of cardiovascular diseases like hypertension.[1] Furthermore, the oxidized pyridine derivatives are crucial building blocks in drug discovery and are present in a wide array of biologically active compounds.

This application note provides a detailed protocol for the Hantzsch pyridine synthesis utilizing Ethyl 4-oxoheptanoate, a less common β-ketoester. The incorporation of the propyl group from this substrate at the 2- and 6-positions of the pyridine ring can lead to the generation of novel DHP derivatives with unique steric and electronic properties, potentially offering new avenues for therapeutic intervention.

Applications and Significance

The synthesis of novel 1,4-dihydropyridine derivatives using this compound opens up possibilities for exploring new chemical space in drug discovery. The resulting compounds, with their distinct substitution pattern, could be investigated for a range of pharmacological activities, including but not limited to:

-

Calcium Channel Modulation: As analogues of existing DHP drugs, these novel compounds are prime candidates for investigation as modulators of L-type calcium channels.

-

Antimicrobial Agents: The pyridine scaffold is known to be present in various antimicrobial agents.

-

Enzyme Inhibition: The unique structure may allow for selective inhibition of various enzymes, a key strategy in modern drug development.

Experimental Protocols

This section details the experimental procedure for the Hantzsch synthesis using this compound, an aldehyde (e.g., benzaldehyde), and ammonium acetate.

Materials and Equipment

-

This compound (2.0 mmol)

-

Benzaldehyde (B42025) (1.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (B145695) (20 mL)

-

Ethyl acetate

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

100 mL round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Silica (B1680970) gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates and chamber

Procedure: Synthesis of Diethyl 2,6-dipropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

-

Solvent Addition: Add 20 mL of ethanol to the flask.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

Data Presentation

Table 1: Reactant Stoichiometry and Reaction Parameters

| Reactant/Parameter | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| This compound | 158.20 | 2.0 | 2.0 | 316.4 mg |

| Benzaldehyde | 106.12 | 1.0 | 1.0 | 106.1 mg (0.10 mL) |

| Ammonium Acetate | 77.08 | 1.2 | 1.2 | 92.5 mg |

| Solvent | - | - | - | 20 mL |

| Temperature | - | - | - | Reflux (~80°C) |

| Reaction Time | - | - | - | 4-6 hours |

Table 2: Expected Product Yield and Characterization

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Appearance |

| Diethyl 2,6-dipropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | C25H33NO4 | 411.54 | 411.5 | Yellowish solid |

Note: Actual yield will vary depending on experimental conditions and purification efficiency.

Visualizations

Hantzsch Pyridine Synthesis Workflow

Caption: Experimental workflow for the Hantzsch pyridine synthesis.

Hantzsch Pyridine Synthesis Mechanism

References

Application Notes and Protocols: The Role of Ethyl 4-oxoheptanoate in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of ethyl 4-oxoheptanoate as a precursor in the formation of various heterocyclic compounds. The protocols outlined below are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

This compound is a versatile bifunctional molecule, categorized as a γ-keto ester. This structure, possessing both a ketone and an ester functional group in a 1,4-relationship, makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. Its reactivity is primarily exploited in cyclocondensation and related reactions to form five- and six-membered heterocyclic rings, which are prevalent scaffolds in many biologically active compounds and pharmaceutical agents. The two main applications detailed here are the synthesis of dihydropyridazinones and furans.

Application 1: Synthesis of 6-Propyl-4,5-dihydropyridazin-3(2H)-one

The most prominent application of this compound is in the synthesis of pyridazinone derivatives. The reaction with hydrazine (B178648) or its derivatives leads to the formation of a dihydropyridazinone ring system. This reaction is a classic example of a cyclocondensation, where the two nitrogen atoms of hydrazine react with the two carbonyl groups (the ketone and the ester) of the γ-keto ester.

Reaction Scheme:

Caption: Synthesis of 6-Propyl-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol: Synthesis of 6-Propyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a representative procedure based on the well-established reaction of γ-keto acids and esters with hydrazine.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (85% solution, 1.2 eq)

-

Ethanol (B145695) (solvent)

-

Glacial acetic acid (optional, catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297) (for extraction)

-

Hexane (for crystallization)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol (10 mL per gram of keto ester).

-

Begin stirring the solution at room temperature.

-

Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture. A slight exotherm may be observed.

-

(Optional) Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (20 mL) and ethyl acetate (30 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 6-propyl-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Yield | 75-85% | Based on analogous reactions[1] |

| Reaction Time | 4-6 hours | Inferred from similar syntheses[2][3] |

| Melting Point | Not reported, expected for a solid | - |

| ¹H NMR (CDCl₃, δ) | ~ 3.0 (t, 2H), 2.5 (t, 2H), 2.3 (t, 2H), 1.6 (sext, 2H), 0.9 (t, 3H), NH (br s, 1H) | Predicted based on structure |

| ¹³C NMR (CDCl₃, δ) | ~ 170, 155, 35, 30, 25, 20, 14 | Predicted based on structure |

| IR (KBr, cm⁻¹) | ~ 3200 (N-H), 1680 (C=O, amide) | Expected characteristic peaks |

Application 2: Paal-Knorr Synthesis of Substituted Furans

The Paal-Knorr synthesis is a classic and highly effective method for preparing five-membered heterocyclic compounds from 1,4-dicarbonyl compounds.[2][4][5] In the case of this compound, an acid-catalyzed intramolecular cyclization followed by dehydration can lead to the formation of a substituted furan (B31954). The ester group participates in the cyclization, leading to an alkoxyfuran derivative.

Reaction Scheme:

Caption: Paal-Knorr furan synthesis from this compound.

Experimental Protocol: Synthesis of 2-Ethoxy-5-propylfuran

This protocol is based on the general principles of the Paal-Knorr furan synthesis.

Materials:

-

This compound (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)

-

Toluene (B28343) (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene (15 mL per gram of ester).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing for 2-4 hours, or until no more water is collected. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the toluene solution with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield 2-ethoxy-5-propylfuran.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Yield | 60-75% | Estimated based on Paal-Knorr furan synthesis[5] |

| Reaction Time | 2-4 hours | Inferred from similar syntheses |

| Boiling Point | Not reported | - |

| ¹H NMR (CDCl₃, δ) | ~ 6.0 (d, 1H), 5.1 (d, 1H), 4.0 (q, 2H), 2.5 (t, 2H), 1.6 (sext, 2H), 1.4 (t, 3H), 0.9 (t, 3H) | Predicted based on structure |

| ¹³C NMR (CDCl₃, δ) | ~ 160, 150, 105, 95, 65, 30, 22, 14, 13 | Predicted based on structure |

| IR (neat, cm⁻¹) | ~ 3100 (C-H, aromatic), 1620, 1580 (C=C, furan ring), 1150 (C-O-C) | Expected characteristic peaks |

Logical Workflow for Heterocycle Synthesis from this compound

The choice of reaction conditions and co-reactants dictates the final heterocyclic product. The following diagram illustrates the synthetic pathways.

Caption: Synthetic pathways for this compound.

This compound serves as a valuable and versatile building block in heterocyclic chemistry. Its 1,4-dicarbonyl functionality allows for the straightforward synthesis of important heterocyclic scaffolds such as dihydropyridazinones and furans. The protocols provided herein offer robust starting points for the synthesis of these and other related heterocyclic compounds for applications in medicinal chemistry and drug discovery. Further exploration of its reactivity with other dinucleophiles could lead to the discovery of novel heterocyclic systems.

References

- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl 4-oxoheptanoate as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 4-oxoheptanoate as a versatile precursor in the synthesis of pharmaceutical intermediates. The focus is on its application in constructing core scaffolds of biologically active molecules, particularly prostaglandin (B15479496) analogs. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow are presented to guide researchers in the practical application of this key building block.

Introduction

This compound is a gamma-keto ester that serves as a valuable starting material in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it an attractive precursor for the synthesis of complex pharmaceutical molecules. One of the key applications of this compound is in the construction of substituted cyclopentenone rings, which form the core structure of prostaglandins (B1171923) and their analogs. Prostaglandins are potent lipid compounds involved in various physiological processes, and their synthetic analogs are used in the treatment of conditions such as glaucoma, ulcers, and for inducing labor.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| CAS Number | 14369-94-9 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not explicitly stated, but expected to be a high-boiling liquid | |

| Solubility | Soluble in most common organic solvents (e.g., ethanol (B145695), dichloromethane, diethyl ether) | |

| Density | Not explicitly stated |

Application in the Synthesis of a Prostaglandin Precursor

This compound is a suitable precursor for the synthesis of 2-propyl-3-oxocyclopent-1-enecarboxylic acid, a key intermediate in the synthesis of various prostaglandin analogs. The synthetic strategy involves an intramolecular Claisen-Schmidt condensation (a variation of the Paal-Knorr reaction) of the γ-keto ester to form the cyclopentenone ring.

Logical Workflow for the Synthesis of a Prostaglandin Precursor

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involved in the synthesis of a prostaglandin precursor from this compound.

Protocol 1: Synthesis of Ethyl 2-propyl-3-oxocyclopent-1-enecarboxylate

This protocol outlines the intramolecular cyclization of this compound to form the cyclopentenone core.

Materials:

-

This compound

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol (5 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of this compound (1.0 equivalent) in toluene (2 mL per gram of starting material) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid until the pH is approximately 7.

-

Remove the ethanol and toluene under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate) to yield the pure ethyl 2-propyl-3-oxocyclopent-1-enecarboxylate.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (GC) | >95% |

Protocol 2: Hydrolysis to 2-propyl-3-oxocyclopent-1-enecarboxylic acid

This protocol describes the hydrolysis of the ester to the corresponding carboxylic acid, which is the final prostaglandin precursor.

Materials:

-

Ethyl 2-propyl-3-oxocyclopent-1-enecarboxylate

-

Sulfuric acid (10% aqueous solution)

-

Dioxane

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-propyl-3-oxocyclopent-1-enecarboxylate (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sulfuric acid (10 mL per gram of ester).

-

Heat the mixture to reflux (approximately 100 °C) for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-propyl-3-oxocyclopent-1-enecarboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (HPLC) | >98% |

Signaling Pathway and Mechanism of Action of Prostaglandin Analogs

Prostaglandin analogs, synthesized from precursors like the one described, primarily target prostaglandin F receptors (FP receptors) in the eye. Activation of these receptors leads to an increase in the uveoscleral outflow of aqueous humor, which in turn reduces intraocular pressure. This mechanism is crucial in the management of glaucoma.

Signaling Pathway of Prostaglandin Analogs in Glaucoma Treatment

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its application in the construction of the cyclopentenone core of prostaglandin analogs highlights its significance in medicinal chemistry. The detailed protocols and workflows provided herein offer a practical guide for researchers and drug development professionals to utilize this building block in their synthetic endeavors, paving the way for the development of novel therapeutics.

References

Application Notes and Protocols: The Role of Ethyl 4-oxoheptanoate in Multicomponent Reactions for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials.[1][2] This approach offers significant advantages in drug discovery and development by providing rapid access to diverse libraries of compounds with high atom economy.[3] Ethyl 4-oxoheptanoate, a versatile β-ketoester, serves as a valuable building block in several key MCRs, leading to the synthesis of various heterocyclic scaffolds of high pharmaceutical relevance.